molecular formula C18H12Cl4N2O2S B2640713 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine CAS No. 339276-13-0

2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine

Cat. No.: B2640713
CAS No.: 339276-13-0
M. Wt: 462.17
InChI Key: WVERWRQBWPQRGC-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methoxy Group: This is achieved through methylation reactions using reagents like methyl iodide.

    Attachment of the Dichlorobenzyl and Dichlorophenoxy Groups: These groups are introduced via nucleophilic substitution reactions, often using reagents such as sodium hydride and dichlorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles to replace specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce dechlorinated derivatives.

Scientific Research Applications

2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methylpyrimidine
  • **2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-ethoxypyrimidine

Uniqueness

2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxy group, in particular, may enhance its stability and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

4-(3,5-dichlorophenoxy)-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl4N2O2S/c1-25-16-8-23-18(27-9-10-2-3-14(21)15(22)4-10)24-17(16)26-13-6-11(19)5-12(20)7-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVERWRQBWPQRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC(=CC(=C2)Cl)Cl)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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